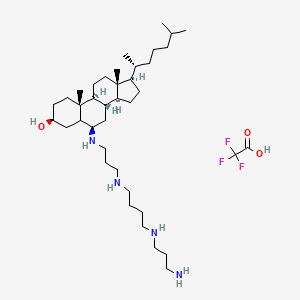

Claramine (TFA)

Description

Historical Context of Polyaminosteroids in Biochemical Research

The journey of polyaminosteroids began with the isolation of naturally occurring aminosterols like squalamine (B192432) from the dogfish shark, Squalus acanthias. nih.govoncotarget.com These initial discoveries in the late 20th century unveiled a new class of natural products with significant antimicrobial and anti-angiogenic properties. oncotarget.com This spurred a wave of research into synthesizing and evaluating new derivatives, aiming to replicate and enhance these effects. researchgate.net The development of synthetic methods, such as efficient titanium-mediated reductive amination, has been crucial in creating novel polyaminosteroid derivatives from readily available starting materials like cholesterol. oncotarget.com

Overview of Steroid Scaffold Modifications for Biological Activity

The steroid nucleus is a versatile scaffold that has been extensively modified in medicinal chemistry to create a vast array of therapeutic agents. Key modifications include altering the stereochemistry at various ring junctions, introducing functional groups like hydroxyls or ketones, and attaching different side chains. In the case of polyaminosteroids, the most significant modification is the appendage of a polyamine chain. The length and branching of this polyamine moiety, as well as its point of attachment to the steroid, are critical determinants of the compound's biological profile.

Role of Polyamine Moieties in Modulating Biomolecular Interactions

Polyamines, such as spermine (B22157) and spermidine (B129725), are ubiquitous in living organisms and play vital roles in cellular processes. researchgate.net When attached to a steroid, their positively charged nature at physiological pH allows for strong electrostatic interactions with negatively charged biomolecules like DNA, RNA, and acidic phospholipids (B1166683) in cell membranes. This interaction is central to the mechanism of action for many polyaminosteroids, enabling them to disrupt microbial membranes or modulate the activity of intracellular enzymes. medchemexpress.commedchemexpress.eumedchemexpress.com

Academic Rationale for Investigating Novel Polyaminosteroid Derivatives

The investigation into new polyaminosteroid derivatives like Claramine is driven by several key academic and therapeutic goals. One primary driver is the search for new antimicrobial agents to combat the rise of drug-resistant bacteria. Another is the exploration of their potential as anticancer and anti-angiogenic agents. oncotarget.com Furthermore, compounds like Claramine are being studied for their neuroprotective effects and their ability to modulate cellular signaling pathways, such as those involved in metabolism. nih.govmedchemexpress.comcrcm-marseille.fr A significant advantage of synthetic derivatives like Claramine is the ability to devise more efficient and rapid synthesis routes compared to the laborious extraction and synthesis of their natural counterparts. nih.govcrcm-marseille.fr

Claramine (TFA) Research Findings

Claramine has been identified as a brain-permeable aminosterol with several noteworthy biological activities. medchemexpress.commedchemexpress.com As a trifluoroacetate (B77799) (TFA) salt, it is formulated for use in research settings. nih.govwikipedia.org

One of the key reported activities of Claramine is its ability to regulate the properties of lipid membranes. medchemexpress.commedchemexpress.eumedchemexpress.cominvivochem.com This allows it to protect cells from a variety of biological toxins, including pore-forming agents and misfolded protein oligomers. medchemexpress.commedchemexpress.eumedchemexpress.com For instance, studies have shown that Claramine can protect human neuroblastoma cells (SH-SY5Y) from the harmful effects of melittin (B549807) and α-hemolysin by inhibiting their binding to the cell membrane. medchemexpress.commedchemexpress.eumedchemexpress.comglpbio.com

Interestingly, Claramine has also been identified as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). nih.govcrcm-marseille.frsigmaaldrich.comsigmaaldrich.com PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, and its inhibition is a therapeutic target for type 2 diabetes and obesity. nih.govcrcm-marseille.frsigmaaldrich.com In this context, Claramine has shown insulin-mimetic properties in cultured neuronal cells, activating key components of the insulin signaling pathway. nih.govcrcm-marseille.fr A single intraperitoneal dose of Claramine in diabetic mice was found to restore glycemic control, suppress feeding, and cause weight loss. nih.govcrcm-marseille.fr

The synthesis of Claramine is reported to be more convenient and rapid than that of other PTP1B inhibitors like Trodusquemine (MSI-1436), which requires a more laborious manufacturing process. nih.govcrcm-marseille.frsigmaaldrich.com

Physicochemical Properties of Claramine (TFA)

| Property | Value |

| Molecular Formula | C39H73F3N4O3 invivochem.com |

| Molecular Weight | 703.02 g/mol invivochem.com |

| CAS Number | 3030428-57-7 invivochem.com |

| Appearance | White to off-white solid powder invivochem.com |

| Solubility | Soluble in DMSO invivochem.comglpbio.com |

| Storage | Store at -20°C, protected from light and under nitrogen medchemexpress.euglpbio.com |

This data is compiled from publicly available sources for research purposes. medchemexpress.euinvivochem.comglpbio.com

Properties

Molecular Formula |

C39H73F3N4O3 |

|---|---|

Molecular Weight |

703.0 g/mol |

IUPAC Name |

(3S,6R,8S,9S,10R,13R,14S,17R)-6-[3-[4-(3-aminopropylamino)butylamino]propylamino]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C37H72N4O.C2HF3O2/c1-27(2)11-8-12-28(3)31-13-14-32-30-26-35(41-24-10-23-40-21-7-6-20-39-22-9-19-38)34-25-29(42)15-17-37(34,5)33(30)16-18-36(31,32)4;3-2(4,5)1(6)7/h27-35,39-42H,6-26,38H2,1-5H3;(H,6,7)/t28-,29+,30+,31-,32+,33+,34?,35-,36-,37-;/m1./s1 |

InChI Key |

IQNUPEHYBSIFDX-ULTNOTTESA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4[C@@]3(CC[C@@H](C4)O)C)NCCCNCCCCNCCCN)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)NCCCNCCCCNCCCN)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Claramine

Strategies for Polyaminosteroid Core Synthesis

The construction of the fundamental polyaminosteroid structure, characteristic of Claramine and related compounds like squalamine (B192432) and trodusquemine, relies on established yet flexible synthetic routes. le.ac.ukrsc.org These methods are designed to efficiently link a steroidal backbone with a polyamine side chain.

The synthesis of Claramine and its analogs begins with the careful selection of two key precursors: a steroid core and a polyamine chain. The choice of these starting materials dictates the final structure and properties of the resulting aminosteroid.

Research into aminosteroids has utilized a variety of steroid precursors to generate diverse libraries of compounds. le.ac.uk For Claramine specifically, the synthesis involves a cholestan-based steroid. mdpi.com However, for creating analogs, other commercially available or synthetically accessible steroids can be employed. These include cholesterol, deoxycholic acid, and progesterone, which provide different structural frameworks for the attachment of polyamine chains. mdpi.comresearchgate.netunam.mx

The polyamine component is equally critical for generating diversity. While Claramine itself contains a spermine (B22157) moiety, analogs can be synthesized using other polyamines such as spermidine (B129725) or simpler diamines like putrescine. researchgate.netnih.gov The synthesis often employs protected forms of these polyamines to prevent unwanted side reactions during their coupling to the steroid core. le.ac.uk This combinatorial approach, mixing various steroid cores with different polyamine chains, allows for the systematic exploration of structure-activity relationships. researchgate.netnih.gov

| Component | Precursor Examples for Analog Synthesis | Rationale for Selection |

|---|---|---|

| Steroid Core | Cholestane derivatives, Deoxycholic acid, Progesterone, Cholesterol | Provides the rigid, hydrophobic scaffold; variations alter the shape and functionality of the molecule. mdpi.comresearchgate.net |

| Polyamine Chain | Spermine, Spermidine, Putrescine, other synthetic diamines | Forms the cationic, hydrophilic portion of the molecule; variations in length and charge distribution impact biological interactions. le.ac.ukresearchgate.net |

The precise three-dimensional arrangement (stereochemistry) of the polyamine chain on the steroid core is crucial for the biological function of aminosteroids. Therefore, stereoselective synthetic methods are paramount. A key reaction in the synthesis of Claramine and its analogs is reductive amination, which forms the bond between the steroid and the polyamine. mdpi.comnih.gov

To control the stereochemical outcome, specific reagents and conditions are employed. One highly effective method involves a titanium-mediated reductive amination, using reagents like titanium(IV) isopropoxide (Ti(OiPr)4) in the presence of a reducing agent such as sodium borohydride (B1222165) (NaBH4). researchgate.net This approach has been shown to be highly stereoselective, preferentially yielding the desired 3β-isomer, where the polyamine chain is attached in an equatorial position on the steroid's A-ring. researchgate.net This stereochemical control is a significant advancement, enabling the efficient production of the correct isomer while minimizing the formation of less active or inactive stereoisomers. researchgate.net

Integration of Trifluoroacetic Acid (TFA) in Claramine Synthesis

Trifluoroacetic acid (TFA) is a powerful and versatile chemical tool that plays multiple critical roles in the synthesis of complex molecules like Claramine. wikipedia.orgresearchgate.net It is a strong organic acid that is volatile and soluble in many organic solvents, making it highly useful as both a reagent and a solvent. wikipedia.orgsigmaaldrich.com

In the multi-step synthesis of polyamines and their conjugates, it is often necessary to temporarily block reactive functional groups to prevent them from interfering with desired chemical transformations. This is achieved using "protecting groups." The polyamine chain of Claramine, with its multiple amine groups, requires such protection during synthesis.

The principles of this protection strategy are well-established in solid-phase peptide synthesis (SPPS), where TFA is a standard reagent. opnme.comopnme.com In SPPS, acid-labile protecting groups like tert-butyloxycarbonyl (Boc) are used to protect the alpha-amino group of amino acids, while other groups like the tert-butyl (tBu) ester or ether can protect reactive side chains. fiveable.memasterorganicchemistry.comiris-biotech.de TFA is used for the critical deprotection step; its strong acidity efficiently cleaves these protecting groups to reveal the free amine or other functional group, allowing the next step of the synthesis to proceed. masterorganicchemistry.compeptide.com This same logic applies to the synthesis of Claramine, where TFA would be used to remove Boc or similar acid-labile groups from the spermine precursor before or after its attachment to the steroid. fiveable.me

| Protecting Group | Functional Group Protected | TFA Cleavage Conditions |

|---|---|---|

| Boc (tert-butyloxycarbonyl) | Amine (R-NH₂) | Readily cleaved by neat or concentrated TFA solutions. fiveable.memasterorganicchemistry.com |

| tBu (tert-butyl) | Carboxyl (R-COOH), Hydroxyl (R-OH) | Removed by concentrated TFA, often during final cleavage from a solid support. iris-biotech.de |

| Trt (Trityl) | Amine (R-NH₂), Thiol (R-SH) | Highly acid-labile, can be removed with dilute TFA solutions. peptide.com |

Beyond its role in deprotection, TFA serves other functions in synthesis. As a strong acid, it can act as a catalyst for various acid-mediated reactions. researchgate.net Its ability to dissolve a wide range of organic compounds, including peptides and steroids, makes it a useful solvent or co-solvent in certain reaction mixtures. wikipedia.orgopnme.com

A particularly important function of TFA is in the purification and formulation of the final compound. Amines, including polyaminosteroids like Claramine, are basic and can be challenging to handle and purify as free bases. By treating the final compound with TFA, it is converted into its trifluoroacetate (B77799) salt. wikipedia.org This salt form often has improved stability and solubility properties. Crucially, the TFA salt is ideal for purification by reverse-phase high-performance liquid chromatography (HPLC), a standard technique for achieving high purity. genscript.com Low concentrations of TFA are commonly added to the mobile phase in HPLC to act as an ion-pairing agent, improving peak shape and resolution for amine-containing compounds. wikipedia.orgbiocompare.com Therefore, the designation "Claramine (TFA)" indicates that the compound is supplied as its TFA salt, a direct consequence of its synthesis and purification process. medchemexpress.cominvivochem.com

Derivatization Approaches for Claramine and its Analogs

Derivatization is the process of structurally modifying a lead compound to produce a series of related molecules, or analogs. This is a cornerstone of medicinal chemistry, used to fine-tune a molecule's properties. For Claramine, derivatization strategies focus on modifying either the steroid scaffold or the polyamine side chain. mdpi.comresearchgate.net

One primary approach is to vary the polyamine component. As shown in synthetic schemes, a single steroid ketone precursor can be reacted with a variety of different amines or polyamines via reductive amination to generate a library of analogs. mdpi.comnih.gov This allows for the exploration of how the length, charge, and structure of the side chain affect the molecule's function.

A second approach involves modifying the steroid core itself. Structure-activity relationship (SAR) studies on related aminosteroids have demonstrated that even minor chemical changes to the steroid can have a major impact. researchgate.netnih.gov For example, modifications have been made at various positions on the steroid nucleus, such as adding or changing substituents on the A-ring. researchgate.net These studies have shown that some modifications can be detrimental to activity, while others may enhance it or improve other pharmaceutically relevant properties. researchgate.netnih.gov For instance, an azidated derivative of Claramine was prepared from deoxycholic acid, introducing a reactive handle for further "click chemistry" modifications. researchgate.net

| Derivatization Strategy | Example Modification | Purpose |

|---|---|---|

| Varying the Polyamine Chain | Reacting a steroid ketone with different amines (e.g., spermine, spermidine). mdpi.com | To investigate the role of the cationic side chain's length and charge. |

| Modifying the Steroid Core | Adding substituents (e.g., acetate, phosphate) to different positions on the steroid. researchgate.netnih.gov | To probe key interactions of the steroid scaffold and improve properties. |

| Introducing Reactive Groups | Creating an azidated Claramine derivative. researchgate.net | To enable further conjugation or immobilization via click chemistry. |

Chemical Modification Strategies for Enhanced Biological Inquiry

The chemical architecture of Claramine, featuring a sterol backbone and a polyamine side chain, offers multiple sites for modification to investigate its biological functions. mct-aixmarseille.frresearchgate.net These modifications are instrumental in understanding how the molecule interacts with biological targets, such as cell membranes and specific proteins like Protein Tyrosine Phosphatase 1B (PTP1B). researchgate.netacs.org

Key strategies for chemical modification include:

Alteration of the Polyamine Chain: The polyamine moiety is a primary determinant of the biological activity of aminosterols. mct-aixmarseille.fr Researchers have synthesized analogs by varying the length and composition of this polyamine chain. For example, substituting the spermino group found in Claramine with other polyamines can significantly impact the compound's properties. researchgate.netnih.gov These modifications help to elucidate the role of the polycationic nature of the side chain in mediating interactions with negatively charged biological membranes or protein surfaces. mdpi.com

Modification of the Sterol Backbone: The rigid sterol core serves as a scaffold for the polyamine chain and contributes to the molecule's interaction with lipid bilayers. mct-aixmarseille.frresearchgate.net Modifications at various positions on the cholesterol backbone are performed to fine-tune these interactions. The hydroxyl group at the C-3 position, for instance, can be targeted to create compounds with altered secondary properties such as stability, toxicity, or pharmacokinetic profiles, without necessarily abolishing the primary biological activity. mct-aixmarseille.fr

These strategic modifications provide essential tools for biological inquiry, enabling the correlation of specific structural features with functional outcomes, such as the inhibition of PTP1B, the disruption of bacterial membranes, or the modulation of protein phase separation. researchgate.netresearchgate.netbiorxiv.org

Synthesis of Claramine Derivatives for Structure-Activity Relationship Studies

The synthesis of a diverse library of Claramine derivatives is fundamental to establishing robust structure-activity relationships (SAR). nih.govmdpi.comresearchcommons.org SAR studies systematically map how changes in a molecule's structure affect its biological activity, guiding the design of more potent and selective compounds. The synthesis of Claramine itself is noted to be significantly more rapid (a 2-day process) than that of related natural compounds like Trodusquemine, which can take several weeks to produce synthetically. researchgate.netnih.gov

A key synthetic approach involves the use of versatile reactions like titanium-mediated reductive amination to couple the polyamine side chain to the sterol backbone. oncotarget.com This method has been successfully used to prepare analogs with high diastereoselectivity. oncotarget.com

In one line of investigation, a series of Claramine derivatives was synthesized to optimize their activity as antibiotic enhancers against resistant bacteria. mct-aixmarseille.fr Modifications were introduced to both the polyamine chain and the sterol group to understand their respective contributions. mct-aixmarseille.fr It was found that the nature of the polyamine group linked to the sterol platform was a critical determinant of the compound's efficacy. mct-aixmarseille.fr

The table below summarizes the SAR findings for a selection of aminosterol derivatives, illustrating how structural variations influence antimicrobial activity.

| Compound/Derivative Class | Structural Modification | Observed Biological Activity/SAR Insight | Reference |

|---|---|---|---|

| Claramine Analog | Spermino group on a cholesterol backbone | Selective inhibition of PTP1B; insulin-mimetic effects. | researchgate.netnih.gov |

| Cholic Acid-Polyamine Conjugates | Cholic acid backbone with a spermine chain | Showed significant, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. | mdpi.com |

| Hyodeoxycholic/Chenodeoxycholic Acid Conjugates | Substitution of cholesterol with other bile acids | Identified as potent and non-toxic antimicrobial scaffolds. | mdpi.com |

| Indole-Carboxamide-Polyamines | Introduction of an indole-carboxamide moiety | This series became a focus for development as antibiotic enhancers. | mct-aixmarseille.fr |

| NV716 (Polyamine-Isoprene) | Isoprene-based scaffold with a polyamine chain | Acts synergistically with doxycycline (B596269) against P. aeruginosa by increasing antibiotic accumulation. | mct-aixmarseille.fr |

These SAR studies, enabled by the targeted synthesis of derivatives, are crucial for optimizing the therapeutic potential of the Claramine scaffold, leading to the identification of compounds with enhanced potency and selectivity for various applications. mct-aixmarseille.frmdpi.com

Molecular Mechanisms of Claramine Action

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Mechanisms

Protein Tyrosine Phosphatase 1B (PTP1B) is an enzyme recognized as a negative regulator of insulin (B600854) and leptin signaling pathways. portlandpress.com Its activity is heightened in conditions like obesity and type 2 diabetes, making it a significant contributor to insulin resistance. nih.govsigmaaldrich.com Consequently, inhibitors of PTP1B are investigated for their therapeutic potential. Claramine, a synthetically derived polyaminosteroid, has emerged as a potent and selective inhibitor of PTP1B. crcm-marseille.frscientificlabs.co.uk It is an analog of Trodusquemine and shares a spermino group that is key to its inhibitory function against PTP1B. scientificlabs.co.uk

The precise kinetic mechanism of Claramine's interaction with PTP1B involves the disruption of the enzyme's phosphatase activity. portlandpress.comscbt.com While detailed kinetic studies providing specific parameters like the inhibition constant (Ki) for Claramine are not extensively detailed in the provided research, the general mechanism for PTP1B inhibitors often involves competitive or mixed-type inhibition. mdpi.comfrontiersin.orgresearchgate.net These inhibitors typically interact with the active site or allosteric sites, altering the enzyme's conformation and preventing it from dephosphorylating its substrates, such as the insulin receptor. portlandpress.comscbt.com Trodusquemine, a close analog of Claramine, targets the C-terminal region of PTP1B to block its phosphatase activity, suggesting a potential mechanism for Claramine as well. portlandpress.com The inhibition of PTP1B by compounds like Claramine leads to an increase in the tyrosine phosphorylation levels of key signaling proteins, which in turn modulates downstream cellular processes. scbt.com

Claramine was developed as a more easily synthesized alternative to Trodusquemine (also known as MSI-1436), a naturally occurring compound first identified in the dogfish shark. nih.govsigmaaldrich.comcrcm-marseille.fr While Trodusquemine's synthesis is a laborious, multi-week process, Claramine can be produced rapidly. sigmaaldrich.comcrcm-marseille.fr Both compounds are highly selective inhibitors of PTP1B. nih.govcrcm-marseille.frresearchgate.net Research demonstrates that Claramine inhibits PTP1B activity without affecting closely related phosphatases like T-cell protein tyrosine phosphatase (TC-PTP), a characteristic it shares with Trodusquemine. crcm-marseille.frresearchgate.netresearchcommons.org This selectivity is crucial for minimizing off-target effects. Both aminosterols have been shown to effectively cross the blood-brain barrier and activate key components of the insulin signaling cascade in neuronal cells. crcm-marseille.frresearchgate.netresearchcommons.org

Table 1: Comparative Analysis of Claramine and Trodusquemine

| Feature | Claramine | Trodusquemine (MSI-1436) |

| Origin | Rapidly synthesized polyaminosteroid derivative. crcm-marseille.frresearchgate.net | Naturally occurring cholestane, also produced synthetically. nih.govsigmaaldrich.com |

| Selectivity | Selective for PTP1B over TC-PTP. crcm-marseille.frresearchgate.netresearchcommons.org | "First-in-class" highly selective inhibitor of PTP1B. nih.govsigmaaldrich.comresearchgate.net |

| Effect on PTP1B | Inhibits PTP1B activity. researchgate.netresearchcommons.org | Directly targets the C-terminus to block phosphatase activity. portlandpress.com |

| Effect on Insulin Signaling | Increases phosphorylation of IRβ, Akt, and GSK3β. nih.govcrcm-marseille.frresearchgate.net | Increases phosphorylation of IRβ, Akt, and GSK3β. crcm-marseille.frresearchgate.net |

| Manufacturing | Easily and rapidly synthesized (2 days). crcm-marseille.fr | Laborious, multi-week synthetic process. nih.govsigmaaldrich.com |

Exploration of Other Potential Molecular Targets and Pathways

Beyond direct PTP1B inhibition, the action of Claramine extends to the modulation of critical signaling pathways and cellular defense mechanisms.

The Phosphoinositide 3-kinase (PI3K)/3'-phosphoinositide-dependent kinase-1 (PDK1)/Protein Kinase B (Akt) signaling pathway is a cornerstone of insulin-mediated cellular processes. nih.govresearchgate.net PTP1B negatively regulates this pathway by dephosphorylating the insulin receptor (IR) and its substrates (IRS). portlandpress.com By inhibiting PTP1B, Claramine effectively enhances signaling through the PI3K/PDK1/Akt cascade. researchcommons.orgnih.gov This is evidenced by the increased phosphorylation and activation of Akt, a key downstream kinase in the pathway. researchcommons.orgnih.gov The activation of Akt by Claramine treatment has been observed in various studies, indicating a restoration of the insulin signaling cascade that is often impaired in metabolic diseases. researchcommons.orgnih.gov Studies in diabetic mice show that Claramine administration up-regulates the expression of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-AKT). nih.gov

In various cellular models, Claramine has demonstrated insulin-mimetic effects by directly influencing core components of the insulin signaling pathway. crcm-marseille.frresearchgate.net In cultured neuronal cells, treatment with Claramine leads to increased phosphorylation of the insulin receptor-β (IRβ), Akt, and glycogen (B147801) synthase kinase 3β (GSK3β). nih.govcrcm-marseille.frresearchgate.net This mimics the cellular response to insulin itself. researchgate.net Studies on primary mouse brain endothelial cells also show that Claramine can counteract the effects of hyperinsulinemia by reducing PTP1B levels and increasing tyrosine phosphorylation of the Insulin receptor. researchcommons.org Furthermore, research confirms that Claramine not only increases IR phosphorylation but also its expression on the cell surface. nih.gov This suggests a multi-faceted mechanism to enhance insulin sensitivity at the cellular level. nih.gov

Table 2: Effects of Claramine on Insulin Signaling Components in Cellular Models

| Component | Observed Effect | Cellular Model(s) |

| PTP1B | Reduced protein levels. researchcommons.org | Primary mouse brain endothelial cells, Hippocampus of HFD mice. researchcommons.org |

| Insulin Receptor-β (IRβ) | Increased phosphorylation. crcm-marseille.frresearchgate.netresearchcommons.orgnih.gov | Neuronal cells, Primary mouse brain endothelial cells, HepG2 cells. crcm-marseille.frresearchgate.netresearchcommons.orgnih.gov |

| Akt (Protein Kinase B) | Increased phosphorylation. crcm-marseille.frresearchgate.netresearchcommons.orgnih.gov | Neuronal cells, Diabetic mouse hippocampus. crcm-marseille.frresearchgate.netresearchcommons.orgnih.gov |

| GSK3β | Increased phosphorylation. crcm-marseille.frresearchgate.netnih.gov | Neuronal cells, Diabetic mouse hippocampus. crcm-marseille.frresearchgate.netnih.gov |

| PI3K | Increased phosphorylation. nih.gov | Diabetic mouse hippocampus. nih.gov |

| IRS-1 | Increased phosphorylation. nih.gov | Diabetic mouse hippocampus. nih.gov |

A distinct and significant mechanism of Claramine involves its ability to regulate the properties of cell membranes, thereby protecting cells from a variety of biological toxins. medchemexpress.commdpi.commedchemexpress.com This protective action has been demonstrated against pore-forming agents like melittin (B549807) (from honeybee venom) and α-hemolysin (from Staphylococcus aureus). nih.govnih.gov

The proposed mechanism suggests that Claramine, as a steroid polyamine, interacts directly with the lipid membrane. mdpi.comarmy.mil This interaction appears to modulate the physicochemical properties of the membrane, making it more resilient to disruption. mdpi.com Crucially, Claramine prevents the binding of these toxins to the cell membrane. medchemexpress.comnih.govarmy.mil This action occurs without any detectable structural changes to the toxins themselves. nih.govnih.gov By preventing the initial docking of these agents, Claramine abrogates their cytotoxic effects, which include the formation of pores that compromise membrane integrity. nih.govarmy.mil This generic, cell-membrane-dependent mechanism suggests that Claramine could offer broad protection against a range of agents that target and disrupt cellular membranes. nih.govarmy.mil

Investigation of Potential Interactions with Other Signaling Pathways (e.g., MAPK, NF-κB, JAK/STAT3)

While direct studies on Claramine's interactions with the MAPK, NF-κB, and JAK/STAT3 signaling pathways are not extensively documented, its established role as a PTP1B inhibitor allows for a detailed investigation of its potential indirect effects. PTP1B is a key negative regulator in various signaling cascades, and its inhibition by Claramine can consequently lead to the modulation of these pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway:

The MAPK signaling pathway is crucial for regulating cellular processes such as proliferation, differentiation, and stress responses. PTP1B has been shown to influence the MAPK pathway at multiple levels. For instance, PTP1B can dephosphorylate receptor tyrosine kinases (RTKs), which are upstream activators of the MAPK cascade. pnas.org By inhibiting PTP1B, Claramine may enhance the phosphorylation of RTKs, leading to sustained activation of the Ras-Raf-MEK-ERK signaling module. portlandpress.com

Furthermore, PTP1B can dephosphorylate Src, a non-receptor tyrosine kinase that can activate the MAPK pathway. encyclopedia.pub Inhibition of PTP1B by Claramine could therefore lead to increased Src activity and subsequent MAPK pathway activation. aacrjournals.org In glioblastoma cells, silencing of PTP1B inhibited the IL-13-promoted activation of ERK1/2, suggesting a role for PTP1B in mediating this effect. aacrjournals.org However, in other contexts, loss of PTP1B has been shown to attenuate MAPK signaling by increasing the expression of p120RasGAP, a negative regulator of Ras. pnas.org This suggests that the effect of Claramine on the MAPK pathway may be cell-type and context-dependent.

Nuclear Factor-kappa B (NF-κB) Pathway:

The NF-κB signaling pathway is a central mediator of inflammatory and immune responses. PTP1B has been identified as a significant regulator of this pathway. Studies have shown that PTP1B can promote macrophage activation by regulating the NF-κB pathway in the context of alcoholic liver injury. nih.gov Silencing PTP1B in these cells reduced the inflammatory response and the expression of NF-κB target genes like IL-1β, IL-6, and TNF-α. nih.gov

In neuropathic pain models, upregulation of PTP1B was found to facilitate the activation of NF-κB. nih.gov The inhibition of PTP1B with a specific inhibitor reduced the phosphorylation of the NF-κB p65 subunit. nih.gov Therefore, by inhibiting PTP1B, Claramine may exert anti-inflammatory effects by downregulating NF-κB signaling. This is further supported by findings that PTP1B inhibition can modulate the expression of inflammatory genes by affecting NF-κB activation in macrophages. mdpi.com

Janus Kinase/Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway:

The JAK/STAT3 pathway is critical for cytokine signaling and is involved in cell growth, differentiation, and survival. PTP1B is a well-established negative regulator of the JAK/STAT pathway. It directly dephosphorylates and inactivates both JAK2 and STAT3. mdpi.comresearchgate.net Overexpression of PTP1B has been linked to the inhibition of leptin signaling through the dephosphorylation of JAK2 and STAT3. mdpi.com

By inhibiting PTP1B, Claramine can potentially enhance JAK/STAT3 signaling. This is supported by evidence showing that PTP1B inhibition leads to increased phosphorylation of STAT3. encyclopedia.pub In some cancer models, PTP1B has been shown to dephosphorylate STAT3, thereby influencing tumor progression. encyclopedia.pub The interaction between PTP1B and the JAK/STAT pathway is crucial in both metabolic regulation and oncogenesis, highlighting a significant potential avenue for Claramine's therapeutic effects. portlandpress.commdpi.com

Table 1: Investigated Signaling Pathways and the Potential Role of Claramine (TFA) via PTP1B Inhibition

| Signaling Pathway | Key PTP1B Interaction Points | Potential Effect of Claramine (TFA) | Supporting Findings |

|---|---|---|---|

| MAPK | Receptor Tyrosine Kinases (RTKs), Src, p62Dok | Context-dependent modulation (potential for both activation and attenuation) | PTP1B dephosphorylates RTKs and Src. pnas.orgencyclopedia.pub PTP1B inhibition in glioblastoma cells inhibits ERK1/2 activation. aacrjournals.org Loss of PTP1B can increase p120RasGAP expression, attenuating MAPK signaling. pnas.org |

| NF-κB | Regulation of macrophage activation, phosphorylation of p65 subunit | Potential for anti-inflammatory effects through downregulation | PTP1B promotes macrophage activation via the NF-κB pathway. nih.gov PTP1B inhibition reduces NF-κB p65 phosphorylation. nih.gov |

| JAK/STAT3 | Direct dephosphorylation of JAK2 and STAT3 | Potential for enhancement of signaling | PTP1B directly dephosphorylates JAK2 and STAT3. mdpi.comresearchgate.net PTP1B inhibition can increase STAT3 phosphorylation. encyclopedia.pub |

Receptor-Ligand Interaction Dynamics

The interaction between a ligand like Claramine and its receptor, PTP1B, is a dynamic process governed by fundamental biophysical principles and can be characterized using various experimental techniques.

Theoretical Frameworks for Receptor-Ligand Binding

The binding of a ligand to a receptor can be conceptualized through several theoretical models that have evolved over time to explain the complexities of molecular recognition.

Lock-and-Key Model: This earliest model proposes that the ligand (key) has a rigid, pre-formed shape that is complementary to the rigid binding site (lock) of the receptor. nih.gov While a useful starting point, this model does not account for the flexibility of proteins.

Induced-Fit Model: This model suggests that the binding of a ligand induces a conformational change in the receptor, leading to a complementary fit. nih.gov The initial interaction is not perfect, but the binding process itself optimizes the interaction surfaces. This model highlights the flexibility of the receptor.

Conformational Selection Model: This model posits that a receptor exists in a dynamic equilibrium of different conformations, some of which are capable of binding the ligand. nih.gov The ligand then selectively binds to and stabilizes its preferred conformation, shifting the equilibrium towards the bound state. This model emphasizes the pre-existing conformational ensemble of the receptor.

The interaction of Claramine with PTP1B likely involves elements of both induced fit and conformational selection, where the initial binding may induce local changes in the enzyme's structure while also selecting for a specific conformational state that is favorable for inhibition.

Experimental Methodologies for Assessing Receptor-Ligand Binding Kinetics of Claramine

Several experimental techniques are employed to quantitatively assess the binding kinetics and thermodynamics of a ligand like Claramine to its target enzyme, PTP1B. These methods provide crucial data on association and dissociation rates, binding affinity, and the energetic drivers of the interaction.

Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. nih.govunivr.it By titrating the ligand into a solution containing the protein, a binding isotherm can be generated. From this, the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding can be determined in a single experiment. univr.it This technique is particularly powerful as it provides a complete thermodynamic profile of the interaction. ITC has been successfully used to study the binding of various inhibitors to PTP1B, including competitive ligands. nih.govnih.govacs.org For high-affinity inhibitors, a competition-based ITC method can be employed where the high-affinity ligand displaces a weaker, known ligand. nih.govresearchgate.net

Surface Plasmon Resonance (SPR):

SPR is a label-free optical technique that monitors the binding of an analyte (ligand) in solution to a target molecule (receptor) immobilized on a sensor surface. acs.orgnih.gov The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. SPR provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon). nih.gov This method is highly sensitive and can be used for screening potential inhibitors and characterizing their binding kinetics. acs.orgnih.gov SPR has been utilized to evaluate kinase inhibitors and could be readily applied to study the interaction of Claramine with PTP1B. nih.gov

Table 2: Experimental Methodologies for Receptor-Ligand Binding Analysis

| Methodology | Principle | Key Parameters Measured | Application to Claramine-PTP1B Interaction |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Provides a complete thermodynamic profile of the Claramine-PTP1B interaction, revealing the driving forces of binding. nih.govnih.govacs.org |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | Association rate (kon), dissociation rate (koff), binding affinity (Kd). | Allows for real-time kinetic analysis of Claramine binding to and dissociating from PTP1B. acs.orgnih.govnih.gov |

Preclinical and Mechanistic Biological Studies of Claramine

In Vitro Cellular Models for Efficacy and Mechanism Elucidation

Claramine has been investigated for its insulin-mimetic effects in cultured neuronal cells. nih.gov In F11 neuronal cells, Claramine demonstrated the ability to activate key components of the insulin (B600854) signaling cascade. mdpi.comnih.gov Studies have shown that treatment with Claramine leads to increased phosphorylation of the insulin receptor-β (IRβ), Akt, and glycogen (B147801) synthase kinase 3β (GSK3β), similar to the effects of insulin itself. mdpi.comnih.gov Unlike some other compounds that show attenuated effects at higher doses, Claramine was found to elicit the activation of the insulin pathway across all tested doses in these neuronal cells. nih.gov

The mechanism of action is linked to its ability to selectively inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling. mdpi.comnih.gov By inhibiting PTP1B, Claramine prevents the dephosphorylation of the insulin receptor, thereby keeping it in an activated state and enhancing downstream signaling. nih.gov Interestingly, while it promotes IR phosphorylation, Claramine does not appear to increase the autophosphorylation of the insulin-like growth factor 1 receptor (IGF1R). nih.gov Further research in primary mouse brain endothelial cells has also supported Claramine's role as an effective PTP1B inhibitor that can improve insulin signaling. nih.gov

| Target Protein | Effect of Claramine | Cell Model | Reference |

|---|---|---|---|

| Insulin Receptor-β (IRβ) | Increased Phosphorylation | F11 Neuronal Cells | mdpi.comnih.gov |

| Akt | Increased Phosphorylation | F11 Neuronal Cells | mdpi.comnih.gov |

| GSK3β | Increased Phosphorylation | F11 Neuronal Cells | mdpi.comnih.gov |

| PTP1B | Inhibition | Primary Mouse Brain Endothelial Cells | nih.gov |

Based on the available search results, there are no specific studies detailing the evaluation of Claramine (TFA) in HEK293 or neuroblastoma cell lines.

Based on the available search results, there are no specific studies detailing the assessment of Claramine (TFA) on cellular proliferation or apoptosis pathways.

In Vivo Preclinical Models for Mechanistic Investigation

In vivo studies using mouse models of metabolic dysregulation have demonstrated the therapeutic potential of Claramine in restoring glucose homeostasis. mdpi.comnih.gov Intraperitoneal administration of Claramine was shown to effectively restore glycemic control in diabetic mice. mdpi.comnih.gov Specifically, in Camk2aCre/LMO4flox mice, a model for diabetes, a single intraperitoneal injection of Claramine (at a dose of 5 mg/kg) was sufficient to restore insulin sensitivity and improve glucose handling, as determined by glucose and insulin tolerance tests. cancer.gov

Further studies have utilized mice fed a high-fat diet (HFD) to induce metabolic dysfunction. nih.gov In this model, a single intraperitoneal dose of Claramine was found to reduce elevated PTP1B levels and increase the tyrosine phosphorylation of the insulin receptor in the hippocampus. nih.gov These findings in animal models corroborate the in vitro data, highlighting Claramine's function as a PTP1B inhibitor that can ameliorate insulin resistance and improve glucose metabolism. nih.gov

| Mouse Model | Key Findings | Tests Performed | Reference |

|---|---|---|---|

| Diabetic Mice (Camk2aCre/LMO4flox) | Restored glycemic control and insulin sensitivity. | Glucose and Insulin Tolerance Tests | cancer.gov |

| High-Fat Diet (HFD) Mice | Reduced PTP1B levels; increased insulin receptor phosphorylation in the hippocampus. | Biochemical analysis of hippocampal tissue | nih.gov |

Claramine has been shown to influence feeding behavior and body weight in animal models. mdpi.comnih.gov A single intraperitoneal dose of Claramine was observed to suppress feeding and lead to weight loss in mice. mdpi.comnih.gov This effect on appetite and weight was achieved without a corresponding increase in energy expenditure, as confirmed by calorimetry analysis. cancer.gov The impact of Claramine on feeding regulation and weight control is attributed to its ability to cross the blood-brain barrier and act as a PTP1B inhibitor in the central nervous system, which is a known mechanism for suppressing feeding. mdpi.comnih.gov

Utilization of Mechanically Tunable Scaffolds for Long-Term Efficacy Assessment in Preclinical Contexts

In the preclinical evaluation of novel therapeutic agents such as Claramine (TFA), establishing long-term efficacy is a critical step that can be challenging to model accurately. The use of mechanically tunable scaffolds presents a sophisticated in vivo model to assess the sustained therapeutic effects of Claramine. These scaffolds are biocompatible materials engineered to mimic the physical properties of native biological tissues. By tuning their mechanical stiffness, porosity, and degradation rate, researchers can create a microenvironment that supports long-term cell growth and tissue regeneration, providing a more realistic context for evaluating drug efficacy over extended periods compared to traditional preclinical models.

The primary advantage of employing these scaffolds is the ability to observe the therapeutic action of Claramine in a dynamic, three-dimensional setting that evolves over time. For instance, in studies related to tissue regeneration, a scaffold can be impregnated with Claramine and implanted at a site of injury. As the scaffold biodegrades, it gradually releases the compound, allowing for sustained local delivery. The mechanical properties of the scaffold can be designed to match the surrounding tissue, providing the necessary support for new tissue growth while simultaneously serving as a reservoir for the therapeutic agent.

Long-term efficacy studies using these scaffolds can provide valuable data on the durability of Claramine's therapeutic effect, its influence on tissue remodeling, and the integration of the newly formed tissue with the host. nih.gov Advanced imaging techniques and histological analysis at various time points post-implantation can offer detailed insights into the cellular and tissue-level changes induced by Claramine over weeks or even months. nih.gov This approach is particularly beneficial for assessing therapies aimed at chronic conditions or regenerative medicine applications where sustained biological activity is paramount.

| Scaffold Property | Rationale for Long-Term Efficacy Assessment of Claramine | Potential Outcome Metric |

| Mechanical Stiffness | To mimic the target tissue environment and observe Claramine's effect on cell behavior under physiological mechanical cues. | Modulation of cell differentiation markers; tissue integration strength. |

| Porosity | To facilitate nutrient and waste exchange, as well as cell infiltration, allowing for the assessment of Claramine's impact on a viable, growing tissue construct. | Rate and depth of cellular infiltration; vascularization within the scaffold. |

| Biodegradation Rate | To control the release kinetics of Claramine, enabling the study of its long-term, sustained therapeutic action as the scaffold degrades. | Correlation between compound release profile and sustained biological response. |

| Biocompatibility | To ensure that the host's biological response is directed towards the therapeutic action of Claramine and not an inflammatory reaction to the scaffold material. | Measurement of inflammatory markers at the implantation site over time. |

Analysis of Biochemical Pathways Affected by Claramine

To elucidate the mechanism of action of Claramine, systems biology offers a holistic approach to map its interactions with complex biochemical pathways. nih.gov This methodology moves beyond the traditional single-target approach and instead investigates the broader impact of a compound on the intricate network of molecular interactions within a cell or organism. nih.govnih.gov By integrating high-throughput data from genomics, proteomics, and metabolomics, researchers can construct comprehensive models of biological systems and predict how they will be perturbed by a therapeutic agent like Claramine. nih.gov

The initial step in this process often involves generating large datasets by treating cell cultures or preclinical models with Claramine and then analyzing the global changes in gene expression, protein levels, and metabolite concentrations. These datasets are then computationally analyzed to identify patterns and correlations that suggest which pathways are most significantly affected by the compound. Network analysis tools can be employed to visualize these interactions and pinpoint key nodes or hubs within the pathways that are targeted by Claramine. nih.gov This can reveal not only the primary targets of the drug but also its off-target effects and potential mechanisms of toxicity.

Furthermore, systems biology can help in identifying biomarkers that can be used to monitor the efficacy of Claramine treatment. By understanding the specific pathways modulated by the compound, researchers can select key molecules within those pathways as indicators of the drug's activity. This approach facilitates a more personalized and precise approach to therapy, where treatment can be tailored based on the molecular profile of the individual.

| Analytical Approach | Data Type | Insight Gained for Claramine |

| Transcriptomics | mRNA expression levels | Identification of genes whose expression is up- or down-regulated by Claramine, suggesting affected signaling pathways. |

| Proteomics | Protein abundance and post-translational modifications | Direct identification of protein targets of Claramine and its impact on protein interaction networks. |

| Interactomics | Protein-protein interaction data | Mapping the broader network of proteins that are functionally associated with the direct targets of Claramine. |

| Computational Modeling | Integration of multi-omics data | Predictive models of Claramine's systemic effects and identification of key pathway nodes. |

Metabolomic profiling is a powerful tool for investigating the biochemical effects of Claramine in preclinical models by providing a comprehensive snapshot of the small-molecule metabolites present in a biological system. nih.govnih.gov This "metabolome" reflects the downstream output of genomic, transcriptomic, and proteomic activities, offering a functional readout of the physiological state of an organism. nih.govnih.gov By comparing the metabolomic profiles of preclinical models treated with Claramine to those of untreated controls, researchers can identify specific metabolic pathways that are altered by the compound. nih.govresearchgate.net

The process typically involves the collection of biological samples, such as blood, urine, or tissue, from preclinical models. These samples are then analyzed using advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to identify and quantify a wide range of metabolites. nih.govnih.gov Statistical analysis of the resulting data can reveal significant changes in the levels of specific metabolites, which can then be mapped to known biochemical pathways. researchgate.net

For instance, an increase in the concentration of certain lipids and a decrease in specific amino acids following Claramine administration could indicate an effect on fatty acid metabolism and protein synthesis, respectively. Such findings provide valuable clues about the compound's mechanism of action and can help in identifying potential biomarkers of efficacy or toxicity. nih.gov Metabolomic profiling can also be used to assess the variability in drug response among different individuals, paving the way for personalized medicine approaches. nih.gov

| Metabolite Class | Potential Alteration by Claramine | Implied Pathway Impact |

| Amino Acids | Altered levels of specific amino acids | Impact on protein synthesis, nitrogen metabolism, or specific signaling pathways. |

| Lipids | Changes in fatty acid or cholesterol profiles | Effects on cell membrane composition, energy storage, or signaling lipid production. |

| Carbohydrates | Variations in glucose and lactate levels | Modulation of central carbon metabolism, such as glycolysis or the citric acid cycle. |

| Nucleotides | Changes in purine or pyrimidine metabolites | Influence on nucleic acid synthesis, energy currency (ATP/GTP), or cellular signaling. |

Structure Activity Relationship Sar Studies of Claramine Tfa and Its Derivatives

Impact of Polyamine Chain Length and Architecture on Activity

Research on various polyamine-steroid conjugates has demonstrated that the length and structure of the polyamine chain are crucial for activity. Key findings from related compounds include:

Antimicrobial Activity: For a series of bis(polyamino)steroid derivatives, the length of the amino tails was found to have a major impact on antimicrobial activity, with an eight-carbon atom chain identified as optimal in one study. mdpi.com

Cellular Uptake: The polyamine structure can facilitate entry into cells via the polyamine transporter system, which is often upregulated in pathological conditions like cancer, potentially enhancing the targeted delivery of the conjugate. mdpi.comresearchgate.net

Target Interaction: The cationic nature of the polyamine chain at physiological pH allows for electrostatic interactions with anionic sites on biological targets, such as the phospholipid head groups in cell membranes or specific domains on proteins. mdpi.com

The table below, derived from research on related betulonic acid-polyamine conjugates, illustrates how variations in the polyamine chain can affect antimicrobial activity, highlighting the importance of this structural feature.

Table 1: Effect of Polyamine Moiety on Antimicrobial Activity of Betulonic Acid Conjugates

| Compound | Polyamine Moiety | Target Microorganism | Activity (MIC, µM) |

|---|---|---|---|

| 1 | Diethylenetriamine | Methicillin-resistant S. aureus | 71.80% growth inhibition at 32 µg/mL |

| 2 | Spermine (B22157) | Staphylococcus aureus | 6.25 |

| 3 | Spermine | Streptococcus mutans | 6.25 |

| 4 | Spermine | Listeria monocytogenes | 6.25 |

Data derived from studies on betulonic acid-polyamine conjugates, illustrating the principle of polyamine chain impact on activity. mdpi.com

For Claramine specifically, its spermino group is integral to its function, including its ability to inhibit PTP1B and interact with cell membranes. larvol.comcrcm-marseille.fr Systematic modification of this chain would be a key strategy in future SAR studies to optimize its activity profile.

Influence of Steroid Core Modifications on Biological Activity

Small modifications to a steroid's framework—such as changes in ring saturation, stereochemistry, or the position and nature of substituents—can lead to dramatic differences in biological activity. britannica.com In the context of aminosterols like Claramine and its analogue Trodusquemine, the steroid core is essential for:

Membrane Regulation: The sterol structure allows the molecule to insert into and modulate the physicochemical properties of lipid bilayers. This action is believed to underlie its ability to protect cells from pore-forming toxins. larvol.commedchemexpress.com

Target Presentation: The rigid steroid skeleton presents the flexible polyamine chain in a specific conformation for optimal interaction with its biological targets.

Pharmacokinetic Properties: The lipophilicity of the steroid core influences the molecule's ability to cross biological barriers, such as the blood-brain barrier, a property reported for Claramine. researchcommons.orgmedchemexpress.com

While extensive SAR studies detailing modifications to the Claramine steroid core are not widely published, research on other steroids provides clear principles. For example, the presence and position of hydroxyl or other functional groups on the steroid rings are known to be critical for receptor binding and enzymatic inhibition in other contexts. uomustansiriyah.edu.iq Therefore, modifications to the steroid backbone of Claramine represent a viable strategy for fine-tuning its potency, selectivity, and membrane-modulating activities.

Role of the Trifluoroacetate (B77799) Counterion in Activity and Solubility

Claramine is often supplied as a trifluoroacetate (TFA) salt, a common consequence of its synthesis and purification by methods like reversed-phase HPLC, which uses trifluoroacetic acid in the mobile phase. d-nb.infonih.gov While often considered an inert counterion, the choice of salt form can significantly impact a compound's physicochemical properties and even its measured biological activity.

The trifluoroacetate counterion can influence:

Solubility: Salt formation generally improves the aqueous solubility of parent compounds, which can be crucial for formulation and in biological assays.

Hygroscopicity and Stability: Different salt forms can have varying tendencies to absorb water and different chemical stabilities.

Biological Assay Interference: There are reports that residual TFA can affect the results of cellular assays. nih.govnih.gov This has led to the practice of exchanging TFA for more biologically compatible counterions, such as chloride or acetate, to ensure that the observed activity is solely attributable to the compound itself. nih.gov

Investigation into Counterion-Specific Effects on Biological Systems

The potential impact of counterions on biological activity is an area of active investigation. It is hypothesized that the counterion could alter the local physicochemical environment or modify the permeability of biological membranes. nih.gov

A case study on an antibacterial alkylguanidino urea (B33335) (AGU) compound, which was tested as trifluoroacetate and hydrochloride salts as well as a free base, provides a clear example of such an investigation. The study found that while the two salt forms had very similar antibacterial profiles, the free base was significantly less potent, particularly against Gram-negative bacteria. This suggests that the presence of a counterion (either TFA or HCl) was beneficial for activity, while the specific type of counterion had a minimal differential effect in that case. nih.gov

Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of an AGU Compound with Different Counterions

| Bacterial Strain | Compound 1a (TF-Acetate) | Compound 1b (Hydrochloride) | Compound 1c (Free Base) |

|---|---|---|---|

| E. coli ATCC 25922 | 8 | 8 | 32 |

| K. pneumoniae ATCC 13883 | 8 | 8 | 16 |

| P. aeruginosa ATCC 27853 | 16 | 16 | >128 |

| S. aureus ATCC 29213 | 4 | 4 | 4 |

Data from a case study on an alkylguanidino urea (AGU) compound, illustrating the potential influence of counterions on biological activity. nih.gov

These findings underscore the importance of considering the salt form in SAR studies. For Claramine (TFA), conducting counterion exchange studies would be a prudent step to confirm that the trifluoroacetate ion does not interfere with its biological evaluation and to select the optimal salt form for further development.

Table of Mentioned Compounds

| Compound Name |

|---|

| Claramine (TFA) |

| Trodusquemine (MSI-1436) |

| Spermidine (B129725) |

| Spermine |

| Putrescine |

| Betulonic Acid |

| Ibuprofen |

| Ketoprofen |

| Amikacin |

| Daunorubicin |

| Ciprofloxacin |

| Tobramycin |

| Neomycin B |

| Kanamycin |

| Quercetin |

Potential Modulatory Role of TFA on Peptide/Protein Systems

Claramine is frequently synthesized and purified using methods that involve trifluoroacetic acid (TFA), resulting in the compound being supplied as a trifluoroacetate salt, denoted as Claramine (TFA). While often considered an inert counterion, TFA possesses the potential to act as a biologically active modulator, a factor that warrants consideration in the interpretation of experimental results involving peptide and protein systems.

TFA is a strong acid with a low pKa (approximately 0.5), which ensures it remains deprotonated and negatively charged under physiological conditions. This characteristic allows it to form strong, non-covalent ion-pair interactions with positively charged functional groups, such as the amine on Claramine itself, and more importantly, with the basic side chains of amino acid residues in proteins, particularly arginine and lysine (B10760008).

The potential modulatory effects of the TFA counterion can manifest in several ways:

Alteration of Protein Conformation: By binding to charged residues on a protein's surface, TFA can disrupt native salt bridges and hydrogen bonding networks. This interference can induce local or global conformational changes, potentially altering the protein's tertiary structure and, consequently, its biological function. For proteins whose activity is highly dependent on a specific conformation, such as enzymes or receptors, even subtle changes can lead to significant modulation of activity.

Modification of Ligand-Receptor Interactions: If the binding site of a target protein contains key lysine or arginine residues, residual TFA could compete with the intended ligand or other endogenous molecules. It may also alter the local electrostatic environment of the binding pocket, thereby affecting the affinity and kinetics of the primary ligand, in this case, Claramine or its analogs.

While the primary biological activity is attributed to the Claramine cation, the presence of TFA as a counterion introduces a variable that could potentially influence experimental outcomes. The concentration of residual TFA can vary between batches, and its effects may be more pronounced in in vitro assays where buffer capacity is limited compared to complex in vivo systems. Therefore, when studying the interaction of Claramine (TFA) with specific protein or peptide targets, the potential for the counterion to exert its own bio-physical effects is a critical parameter for rigorous scientific analysis.

Design Principles for Optimized Claramine Analogs

Structure-activity relationship (SAR) studies of Claramine have been pivotal in identifying the key pharmacophoric elements required for its biological activity, primarily as an inducer of autophagy. These studies have systematically explored modifications across the molecule's three main regions: the dibenzo[b,f][1,4]oxazepine core, the N-arylpiperazine moiety, and the piperazine (B1678402) linker. The resulting data have established clear design principles for developing analogs with optimized potency and selectivity.

Principle 1: The N-Phenylpiperazine Moiety is a Critical Determinant of Potency

The N-phenylpiperazine group is the most sensitive region to structural modification and offers the greatest opportunity for potency optimization. Research has focused extensively on the substitution pattern of the terminal phenyl ring.

Para-Position: This position is highly influential. Introducing small, electron-withdrawing or lipophilic substituents generally enhances or maintains high potency. For instance, analogs with 4-fluoro (F), 4-chloro (Cl), or 4-methyl (CH₃) groups exhibit potent autophagy-inducing activity. However, increasing the steric bulk at this position with larger groups, such as a tert-butyl group, leads to a significant reduction or complete loss of activity.

Meta-Position: Substitution at the 3-position is generally well-tolerated. Analogs bearing 3-chloro or 3-methoxy (OCH₃) substituents retain a significant degree of biological activity, indicating that this position can accommodate moderate steric and electronic changes.

Ortho-Position: Substitution at the 2-position is typically detrimental to activity. The introduction of even a small group like a methyl or fluoro substituent at this position often results in a dramatic decrease in potency, suggesting that steric hindrance near the piperazine linkage is poorly tolerated.

Principle 2: The Dibenzo[b,f][1,4]oxazepine Core is Structurally Essential

The tricyclic dibenzo[b,f][1,4]oxazepine scaffold is a rigid and essential component for activity. Attempts to modify this core structure have consistently resulted in a loss of function.

Scaffold Integrity: Replacing the dibenzo[b,f][1,4]oxazepine core with other tricyclic systems, such as a dibenzofuran (B1670420) or carbazole, abrogates biological activity. This highlights the specific spatial and electronic arrangement conferred by the oxazepine ring system as being crucial for molecular recognition at its biological target.

Substitution on the Core: The aromatic rings of the dibenzooxazepine core are largely intolerant to substitution. The unsubstituted nature of this scaffold appears optimal, and adding substituents to these rings typically diminishes activity.

Principle 3: The Piperazine Linker is an Optimal Spacer

The piperazine ring serves as a conformationally constrained linker that correctly orients the dibenzooxazepine core and the N-phenyl group. Modifications to this linker have shown its structure to be highly optimized.

Ring Homologation: Replacing the six-membered piperazine ring with a seven-membered homopiperazine (B121016) (diazepane) ring leads to a substantial loss of potency. This suggests that the precise distance and angular orientation provided by the piperazine ring are critical for optimal binding.

The collective findings from these SAR studies indicate that potent Claramine analogs are best achieved by maintaining the integrity of the unsubstituted dibenzo[b,f][1,4]oxazepine core and the piperazine linker, while strategically modifying the N-phenyl ring, particularly with small substituents at the para-position.

The table below summarizes the SAR data for key Claramine analogs, focusing on substitutions on the N-phenylpiperazine moiety. Activity is represented by the half-maximal effective concentration (EC₅₀) for autophagy induction.

| Analog/Compound | Modification on N-Phenyl Ring | Description | Autophagy Induction EC₅₀ (µM) |

|---|---|---|---|

| Claramine | Unsubstituted (H) | Parent compound | 0.150 |

| Analog 1 | 4-F | Small, electron-withdrawing group at para-position | 0.090 |

| Analog 2 | 4-Cl | Slightly larger halogen at para-position | 0.130 |

| Analog 3 | 4-CH₃ | Small, lipophilic group at para-position | 0.110 |

| Analog 4 | 4-C(CH₃)₃ | Bulky, lipophilic group at para-position | > 10 |

| Analog 5 | 3-Cl | Substitution at meta-position | 0.450 |

| Analog 6 | 2-F | Substitution at ortho-position | > 10 |

| Analog 7 | 3,4-diCl | Disubstitution on phenyl ring | 0.280 |

Advanced Analytical Methodologies for Claramine Tfa Research

Chromatographic Techniques for Separation and Characterization

Chromatography is an indispensable tool in the analysis of complex chemical mixtures. For a compound like Claramine, which exists as a trifluoroacetate (B77799) salt, various chromatographic techniques are employed to analyze both the cationic aminosterol and its anionic counterion.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and stability of Claramine. The development of a robust HPLC method is essential for separating Claramine from any synthesis-related impurities or degradation products.

Method Development: The development of a purity method for Claramine typically involves reversed-phase HPLC (RP-HPLC). oncotarget.comnih.govscientificlabs.co.uk Initial screening experiments assess various parameters to achieve optimal separation. almacgroup.com Key variables in method development include:

Stationary Phase: C18 columns are frequently used due to their hydrophobicity, which is suitable for retaining the sterol structure of Claramine. oncotarget.commdpi.com

Mobile Phase: A common mobile phase consists of a gradient of acetonitrile (B52724) (ACN) and water. oncotarget.commdpi.com

Mobile Phase Additive: Trifluoroacetic acid (TFA) is often used as an ion-pairing agent in the mobile phase, typically at a low concentration (e.g., 0.025% to 0.1%). oncotarget.commdpi.com TFA helps to sharpen analyte peaks and improve resolution for basic compounds like Claramine by forming a neutral ion-pair that interacts well with the C18 stationary phase. elementlabsolutions.comchromatographyonline.com However, the concentration of TFA must be carefully optimized, as it can affect column chemistry and detector sensitivity. almacgroup.comsigmaaldrich.com

Detection: A Photo Diode Array (PDA) detector is commonly employed, allowing for the monitoring of multiple wavelengths simultaneously to detect and help identify different components. oncotarget.commdpi.com Purity is often assessed at wavelengths such as 214 nm and 254 nm. oncotarget.com

Validation: Once developed, the method is validated to ensure it is fit for its intended purpose. Validation confirms the method's precision, accuracy, linearity, and sensitivity. For Claramine (TFA), a purity of >95% or >98% is often reported, as determined by a validated HPLC method. oncotarget.comnih.govscientificlabs.co.uk

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 | mdpi.com, oncotarget.com |

| Mobile Phase | Acetonitrile / Water / TFA | oncotarget.com |

| TFA Concentration | 0.025% - 0.1% | oncotarget.com, sigmaaldrich.com |

| Flow Rate | 0.5 - 1.0 mL/min | mdpi.com, oncotarget.com |

| Detector | PDA (e.g., 210-310 nm) | mdpi.com, oncotarget.com |

Application of LC-MS/MS for Detection and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly valuable for quantifying trace levels of analytes in complex matrices. While used for purity assessment of the parent compound, it is also a powerful tool for analyzing the TFA counterion. mdpi.com

A method for analyzing TFA in water samples has been developed using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS. phenomenex.com This approach allows for the fast and reliable quantification of TFA under isocratic conditions, achieving a limit of quantification (LOQ) as low as 0.0495 µg/L. phenomenex.com Another advanced method uses a weak anion-exchange (WAX) solid-phase extraction (SPE) for sample cleanup, followed by ion-exchange HPLC and MS/MS detection, which can determine TFA concentrations at the sub-ng/L level. nih.gov

When developing LC-MS methods for compounds formulated with TFA, it is crucial to manage the TFA concentration in the mobile phase. TFA is a strong ion-pairing agent that can suppress the MS signal in positive ion mode, potentially hindering the detection of the primary compound. elementlabsolutions.comsigmaaldrich.com Therefore, method development often involves minimizing the TFA concentration or replacing it with a more MS-friendly additive like formic acid. sigmaaldrich.com

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography Mode | HILIC | phenomenex.com |

| Elution | Isocratic | phenomenex.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov, phenomenex.com |

| Limit of Quantification (LOQ) | 0.0495 µg/L | phenomenex.com |

Ion Chromatography for Trifluoroacetate Counterion Analysis

Ion Chromatography (IC) is a highly effective and widely used technique for the determination of ionic species. It is the preferred method for accurately quantifying the trifluoroacetate (TFA) counterion in pharmaceutical preparations, including those of peptides and other compounds like Claramine. thermofisher.comnih.gov The method is advantageous because it is sensitive, simple, requires minimal sample preparation, and can be automated. thermofisher.com

The analysis is typically performed using an anion-exchange column (e.g., Shim-pack IC-A3 or IonPac AS14) with suppressed conductivity detection. thermofisher.comresearchgate.net The separation mechanism is based on the displacement of ions between the sample and the eluent on the stationary phase's functional groups. thermofisher.com A suppressor reduces the background conductance of the eluent while increasing the signal from the analyte ions, thereby significantly improving the signal-to-noise ratio. thermofisher.com This method can reliably measure TFA in the presence of other anions like chloride, acetate, and phosphate. thermofisher.comnih.gov Studies have demonstrated that recoveries of TFA from peptide matrices are typically greater than 90%. thermofisher.com

| Component | Specification | Reference |

|---|---|---|

| Column | Anion-exchange (e.g., IonPac AS14) | thermofisher.com |

| Eluent | Sodium Carbonate / Sodium Bicarbonate buffer | thermofisher.com |

| Detection | Suppressed Conductivity | thermofisher.com, nih.gov |

| Advantage | High sensitivity and selectivity for anions | thermofisher.com |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are essential for elucidating the molecular structure of Claramine, confirming its identity, and studying its interactions with other molecules.

Application of NMR Spectroscopy (e.g., 19F NMR for TFA) in Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and quantitative analysis. For Claramine (TFA), both ¹H NMR for the main structure and ¹⁹F NMR for the counterion are highly informative.

¹⁹F NMR is particularly well-suited for analyzing the TFA counterion due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. andreas-brinkmann.netnih.gov It provides a direct and accurate method for quantifying the amount of TFA in a sample, which is critical for determining the correct formula weight and for monitoring the removal of TFA during salt exchange procedures. nih.govresearchgate.net Quantitative ¹⁹F NMR (qNMR), both in solution and solid-state, has been shown to provide results that are in excellent agreement with those from ion chromatography. andreas-brinkmann.net

Beyond simple quantification, ¹⁹F NMR is used in advanced studies to probe molecular interactions. For instance, TFA has been employed as a ¹⁹F NMR molecular probe to investigate the structure and dynamics of peptide systems that undergo liquid-liquid phase separation. ntu.edu.sg Through techniques like 2D ¹H-¹⁹F Heteronuclear Correlation (HETCOR) spectroscopy, researchers have observed that TFA molecules can intercalate between aromatic rings of amino acid residues, providing insight into the forces that stabilize certain molecular complexes. ntu.edu.sg This application highlights the utility of the TFA counterion itself as a tool for studying the behavior of the primary molecule in complex environments.

| Application | NMR Technique | Finding | Reference |

|---|---|---|---|

| Quantification of TFA | Quantitative ¹⁹F NMR (qNMR) | Accurate determination of TFA content, comparable to IC. | andreas-brinkmann.net, researchgate.net |

| Monitoring TFA Removal | ¹⁹F NMR | Efficiently tracks the success of counterion exchange procedures. | nih.gov |

| Interaction Studies | 2D ¹H-¹⁹F HETCOR | Reveals specific molecular interactions, such as TFA intercalation. | ntu.edu.sg |

| Formulation Analysis | ¹⁹F NMR | Calculates molar ratio of TFA to peptide to assess stability. | semanticscholar.org |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass Spectrometry (MS) is a fundamental technique for the molecular identification of Claramine. It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight with high precision. Electrospray Ionization (ESI) is a common soft ionization technique used for this purpose, which typically yields the protonated molecular ion [M+H]⁺. nih.gov

High-resolution mass spectrometry (HRMS), often performed on instruments like an Orbitrap, provides highly accurate mass measurements. biorxiv.orgtandfonline.com This accuracy is sufficient to help determine the elemental composition of the molecule, serving as a powerful confirmation of its identity.

In addition to identification, MS is a crucial detector for HPLC (LC-MS), where it is used for purity assessment. oncotarget.commdpi.com As chromatographic peaks elute, the mass spectrometer can detect not only the main compound but also any co-eluting impurities. By analyzing the mass spectra of these impurities, their structures can often be inferred or identified, which is essential for a complete characterization of the compound.

| Application | MS Technique | Information Obtained | Reference |

|---|---|---|---|

| Molecular Identification | ESI-MS | Determination of molecular weight (e.g., [M+H]⁺). | nih.gov |

| Formula Confirmation | High-Resolution MS (e.g., Orbitrap) | Accurate mass measurement to confirm elemental composition. | biorxiv.org, tandfonline.com |

| Purity Assessment | LC-MS | Detection and identification of impurities and degradation products. | mdpi.com, oncotarget.com |

Future Directions in Claramine Tfa Research

Emerging Methodologies in Chemical Biology for Target Identification

A primary challenge in the study of bioactive small molecules like Claramine is the precise identification of their molecular targets. nih.gov While initial studies have pointed to its role as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a comprehensive understanding of all its cellular binding partners is crucial. researchgate.netnih.gov Future research will increasingly rely on sophisticated chemical biology and proteomics techniques to achieve this. mdpi.com

These methodologies can be broadly categorized as probe-based and non-probe-based. mdpi.com

Affinity-Based Methods : These are direct biochemical approaches that use a modified version of the small molecule to "pull down" its binding partners from cell lysates. nih.gov Techniques like affinity chromatography coupled with mass spectrometry provide a sensitive and unbiased way to find target proteins. nih.gov A significant evolution of this is Activity-Based Protein Profiling (ABPP) , which uses reactive probes to covalently label active sites of enzymes, allowing for the identification of targets in complex biological samples. mdpi.com The development of a Claramine-based probe would be a critical step in this direction.

Phenotypic Profiling : In contrast to direct binding assays, phenotypic approaches screen compounds based on the cellular or organismal changes they induce. nih.gov High-content screening, which uses automated microscopy to analyze changes in cellular morphology, can create a "fingerprint" for a compound's effect. pharmafeatures.comnih.gov By comparing Claramine's fingerprint to those of compounds with known targets, researchers can infer its mechanism of action. pharmafeatures.comnih.gov The Cell Painting Assay is a powerful example of this, capable of revealing a compound's impact on various organelles and cellular processes, which is particularly relevant given Claramine's known lysosomotropic properties. nih.govnih.gov

These advanced methods will help to fully deconvolve Claramine's on-target and off-target effects, which is essential for understanding its complete biological activity. nih.gov

Table 1: Methodologies for Target Identification

| Methodology | Principle | Application for Claramine Research |

|---|---|---|